Isopropyl 2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate
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Overview
Description
Isopropyl 2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate is a synthetic organic compound with the molecular formula C14H16O6S. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using isopropyl alcohol and carboxylic acids in the presence of acid catalysts.
Sulfonylation: The methylsulfonyl group is added through sulfonylation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of bases such as triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Isopropyl 2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
- Isopropyl 6-bromo-2-methyl-5-((methylsulfonyl)oxy)-1-benzofuran-3-carboxylate
- Isopropyl 5-((2-chlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Isopropyl 2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6S/c1-8(2)18-14(15)13-9(3)19-12-6-5-10(7-11(12)13)20-21(4,16)17/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHENFRIVAIVCFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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